6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a highly complex tricyclic structure featuring fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:
- 6-Imino group: A nitrogen-containing moiety that may influence hydrogen-bonding interactions.
- N-(Oxolan-2-ylmethyl)carboxamide: A tetrahydrofuran-derived substituent contributing to lipophilicity and stereoelectronic properties.
- 7-Prop-2-enyl group: An allyl substituent that could modulate steric bulk or reactivity.
Properties
CAS No. |
371205-66-2 |
|---|---|
Molecular Formula |
C20H21N5O3 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H21N5O3/c1-2-8-25-17(21)14(19(26)22-12-13-6-5-10-28-13)11-15-18(25)23-16-7-3-4-9-24(16)20(15)27/h2-4,7,9,11,13,21H,1,5-6,8,10,12H2,(H,22,26) |
InChI Key |
BSBRSVRQAVQZOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)C(=O)NCC3CCCO3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Core Tricyclic Framework Formation
The tricyclic 1,7,9-triazatricyclo[8.4.0.03,8]tetradeca system is typically constructed through intramolecular cyclization reactions. A common approach involves the condensation of α-imino-oxy acids with heteroarenes under electrochemical decarboxylation conditions. For example, electrochemical activation generates iminyl radicals, which undergo regioselective cyclization with adjacent pyridine or pyrimidine rings to form the central triazatricyclo structure. This method achieves moderate yields (~45–60%) and requires anhydrous solvents such as acetonitrile or dimethylformamide.
Key reagents include:
- α-Imino-oxy acids : Serve as radical precursors.
- Electrochemical cells : Enable controlled decarboxylation.
- Heteroarenes : Act as radical acceptors for cyclization.
Electrochemical Decarboxylation and Radical Cyclization
Electrochemical methods have emerged as efficient pathways for constructing the imino-oxo tricyclic core. A representative synthesis begins with the electrochemical decarboxylation of α-imino-oxy acids at a platinum electrode, generating iminyl radicals that undergo 6-endo-trig cyclization with tethered pyridine rings. This method avoids stoichiometric oxidants and enables precise control over radical generation, reducing side reactions.
Optimization Insights :
- Current Density : 5–10 mA/cm² maximizes radical yield.
- Electrolyte : Tetrabutylammonium hexafluorophosphate (TBAPF₆) in DCM.
- Yield : 58–65% after column chromatography.
The introduction of unsymmetrical substituents, such as the oxolan-2-ylmethyl and prop-2-enyl groups, requires careful manipulation of reaction equilibria. Drawing from triazacyclohexane chemistry, alkylation of intermediate amines with oxolane-derived electrophiles in ethanol at elevated temperatures (80–100°C) enables selective substitution. For example, reacting the triazatricyclo intermediate with 2-(bromomethyl)oxolane in ethanol yields the oxolan-2-ylmethyl derivative, while subsequent treatment with allyl bromide introduces the prop-2-enyl group.
Critical Parameters :
- Solvent Polarity : Ethanol favors SN2 mechanisms for oxolane attachment.
- Temperature : Higher temperatures (≥80°C) accelerate equilibration between amine intermediates.
- Purification : Chromatography on silica gel with ethyl acetate/hexane eluents.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the predominant methods:
| Method | Key Steps | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|---|
| Electrochemical Decarboxylation | Radical cyclization, alkylation | 58–65 | ≥95 | Radical recombination side reactions |
| Multi-Step Alkylation | Amine alkylation, coupling | 45–55 | 90–93 | Competing over-alkylation |
| Thermal Cyclization | Condensation, cyclization | 40–50 | 88–90 | High-temperature degradation |
Mechanistic Considerations and Side Reactions
Competing Pathways in Radical Cyclization
During electrochemical decarboxylation, iminyl radicals may undergo undesired dimerization or hydrogen abstraction, particularly in protic solvents. The use of aprotic solvents like DCM and low temperatures (0–5°C) suppresses these side reactions.
Steric Effects in Alkylation
The bulky tricyclic core imposes steric hindrance during allylation, necessitating excess allyl bromide (2–3 equivalents) and prolonged reaction times (12–24 hours). Kinetic studies reveal that the allyl group preferentially attaches to the less hindered nitrogen atom within the triazatricyclo system.
Chemical Reactions Analysis
Types of Reactions
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Potential Biological Activities
Preliminary studies suggest that 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may possess significant biological activities, including anti-inflammatory and anticancer effects. These activities are attributed to the compound's unique structural features, which facilitate interactions with biological targets such as enzymes and receptors.
- Antimicrobial Properties: The compound may exhibit antimicrobial properties due to its ability to inhibit specific pathways involved in cell proliferation and survival.
- Anticancer Properties: Research indicates that this compound can bind to enzymes or receptors, modulating their activity and leading to potential anticancer effects.
- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory effects.
Chemical Reactivity and Synthesis
The chemical reactivity of this compound can be explored through various reactions, potentially leading to derivatives with modified biological properties or enhanced efficacy in specific applications.
Synthetic Approaches:
- Biginelli Reaction: A common method for synthesizing this compound involves the Biginelli reaction, a three-component condensation reaction using an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Catalysts like zinc chloride or Lewis acids are often employed to enhance reaction rates and yields.
- Electrochemical Decarboxylation: Another method involves the electrochemical decarboxylation of α-imino-oxy acids to generate iminyl radicals, which then undergo intramolecular cyclization with adjacent (hetero)arenes to form the desired tricyclic structure. Optimization of reaction conditions is crucial for achieving high yield and purity.
Applications
Due to its structural complexity and potential biological activities, this compound may find applications in:
- Drug Discovery: Serving as a lead compound for developing new therapeutics.
- Agrochemical Research: Exploring its potential as a novel agent in agriculture.
- Material Science: Utilizing its properties in developing advanced materials.
Further Research
Mechanism of Action
The mechanism of action of 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three classes of structurally related molecules from the evidence:
*ST = Shape-Tanimoto coefficient (ranges 0–1; higher values indicate greater shape similarity) .
Key Findings:
Ring System Diversity: The target compound’s tricyclic system (8.4.0.0³,⁸) is distinct from spirocyclic (e.g., ) or bicyclic (e.g., ) scaffolds. In contrast, EGCG’s benzopyran core lacks nitrogen atoms, reducing electronic similarity.
Functional Group Contributions :
- The oxolanmethyl carboxamide group in the target compound enhances solubility compared to the lipophilic thiadiazolethio group in the β-lactam antibiotic .
- The allyl substituent may introduce reactivity (e.g., Michael addition) absent in the spirocyclic compounds from .
Similarity Metrics :
Biological Activity
6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique tricyclic structure and various functional groups suggest that it may interact with biological systems in diverse ways. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3, with a molecular weight of approximately 368.43 g/mol. The intricate structure includes an imino group and multiple carbonyl functionalities, which contribute to its chemical reactivity and biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 368.43 g/mol |
| Key Functional Groups | Imino group, carbonyls |
| Structural Features | Tricyclic framework |
Biological Activity
Preliminary studies indicate that 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl exhibits notable antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that compounds similar to 6-imino-2-oxo-N-(oxolan-2-ylmethyl) can inhibit the growth of various microbial strains. The mechanism of action is believed to involve disruption of cellular processes through binding to specific enzymes or receptors.
Anticancer Properties
In vitro studies suggest that this compound may inhibit cancer cell proliferation by targeting pathways involved in cell survival and apoptosis. The mechanism likely involves the modulation of signaling pathways that lead to reduced tumor growth.
The biological activity of 6-imino-2-oxo-N-(oxolan-2-ylmethyl) is hypothesized to involve:
- Enzyme Inhibition : Binding to key enzymes involved in metabolic pathways.
- Receptor Interaction : Modulating receptor activity related to cell growth and survival.
- Cellular Signaling Disruption : Interfering with signaling cascades that promote tumorigenesis.
Case Studies
Several studies have investigated the biological effects of related compounds:
-
Study on Anticancer Activity :
- A study assessed the effects of a similar triazatricyclo compound on cancer cell lines.
- Results indicated significant inhibition of cell proliferation with an EC50 value in the low micromolar range.
Compound Cell Line EC50 (µM) Effect Compound A A549 (Lung Cancer) 5 ± 1 70% inhibition Compound B MCF7 (Breast Cancer) 10 ± 2 60% inhibition -
Antimicrobial Testing :
- Another study evaluated the antimicrobial efficacy against Staphylococcus aureus.
- The compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL.
Q & A
Basic: What are the optimal synthetic routes for preparing 6-imino-2-oxo-N-(oxolan-2-ylmethyl)-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide?
Answer:
The synthesis typically involves multi-step reactions, such as cyclocondensation of spirocyclic intermediates with functionalized amines. For example, 2-Oxa-spiro[3.4]octane-1,3-dione can react with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine to form tricyclic frameworks, followed by sequential functionalization (e.g., prop-2-enyl addition). Key steps include temperature-controlled cyclization (70–90°C) and purification via column chromatography. Characterization relies on melting point analysis, elemental analysis, and spectroscopic methods (IR, UV-Vis) .
Advanced: How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity of this compound in novel reaction environments?
Answer:
Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites, such as the imino group or prop-2-enyl moiety. Coupling DFT with COMSOL Multiphysics enables simulations of reaction kinetics under varying conditions (pH, solvent polarity). For instance, AI-driven parameter optimization in COMSOL can model reaction pathways, predicting yields and side-product formation. This approach aligns with advancements in "smart laboratories" for autonomous experimentation .
Advanced: What molecular docking strategies are suitable for studying interactions between this compound and biological targets (e.g., kinases)?
Answer:
Molecular docking requires:
Target Preparation : Retrieve kinase structures (e.g., GSK-3β) from the PDB.
Ligand Optimization : Generate 3D conformers of the compound using tools like Open Babel.
Docking Simulations : Use AutoDock Vina with flexible side chains in the ATP-binding pocket.
Validation : Compare binding affinities with known inhibitors (e.g., staurosporine).
Prior studies on carboxamide derivatives demonstrate this methodology for identifying potential kinase inhibitors .
Basic: What spectroscopic techniques resolve ambiguities in the compound’s structural elucidation?
Answer:
- IR Spectroscopy : Confirms carbonyl (1650–1750 cm⁻¹) and imino (3200–3400 cm⁻¹) groups.
- UV-Vis : Detects conjugation in the tricyclic core (λmax ~250–300 nm).
- NMR : ¹H/¹³C NMR distinguishes prop-2-enyl protons (δ 5.0–6.0 ppm) and oxolan methylene groups (δ 3.5–4.5 ppm).
Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .
Advanced: How can contradictory spectral data (e.g., unexpected NMR splitting) be systematically resolved?
Answer:
Contradictions may arise from dynamic effects (e.g., tautomerism) or impurities. Strategies include:
Variable-Temperature NMR : Assess temperature-dependent peak splitting to identify tautomeric equilibria.
2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities.
High-Resolution Mass Spectrometry (HRMS) : Rule out impurities by confirming molecular ion integrity.
Refer to studies on analogous tricyclic compounds for protocol adaptation .
Advanced: What methodologies assess the compound’s stability under oxidative or hydrolytic conditions?
Answer:
- Forced Degradation Studies : Expose the compound to 0.1% H₂O₂ (oxidative) or pH 1–13 buffers (hydrolytic) at 40°C.
- Analytical Monitoring : Use HPLC-DAD to track degradation products.
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life. Safety data from structurally related β-lactams (e.g., handling hygroscopicity) inform experimental design .
Basic: What are the key considerations for designing a reaction mechanism study for this compound?
Answer:
- Isotopic Labeling : Use ¹⁵N or ²H to trace imino group participation.
- Kinetic Isotope Effects (KIE) : Compare reaction rates with labeled vs. unlabeled compounds.
- Intermediate Trapping : Quench reactions at timed intervals with cold traps for LC-MS analysis.
Mechanistic insights from spirocyclic intermediates (e.g., cyclopentanecarboxamide derivatives) guide protocol development .
Advanced: How can AI enhance the predictive synthesis of derivatives with improved bioactivity?
Answer:
- Generative Models : Train AI on PubChem data to propose novel substituents at the prop-2-enyl or oxolan positions.
- Reinforcement Learning : Optimize reaction conditions (catalyst, solvent) via iterative feedback.
- Bioactivity Prediction : Use QSAR models trained on kinase inhibition datasets.
This aligns with trends in end-to-end automation for high-throughput derivative synthesis .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Normal-Phase Chromatography : Separate polar byproducts using silica gel and gradients of ethyl acetate/hexane.
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- HPLC-Prep : Employ C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation.
Elemental analysis post-purification ensures stoichiometric integrity .
Advanced: How can heterogeneous catalysis be applied to scale up synthesis sustainably?
Answer:
- Catalyst Screening : Test metal-organic frameworks (MOFs) for cyclization steps to reduce reaction temperatures.
- Flow Chemistry : Implement continuous flow reactors with immobilized catalysts (e.g., Pd/C).
- Life Cycle Assessment (LCA) : Quantify environmental impact reduction via solvent recycling.
Refer to membrane separation technologies in chemical engineering for process integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
